Bienvenue dans la boutique en ligne BenchChem!

1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea

Kinase inhibition GSK-3β Structure–activity relationship

1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea (CAS 1207005-55-7, molecular formula C₁₇H₁₅N₃OS, molecular weight 309.39 g/mol) is a synthetic small molecule belonging to the benzothiazole–phenylurea hybrid class. Its structure features a benzo[d]thiazole ring linked via a meta-substituted phenyl spacer to a urea moiety bearing an N-allyl substituent (IUPAC: 1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-prop-2-enylurea).

Molecular Formula C17H15N3OS
Molecular Weight 309.39
CAS No. 1207005-55-7
Cat. No. B2667397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea
CAS1207005-55-7
Molecular FormulaC17H15N3OS
Molecular Weight309.39
Structural Identifiers
SMILESC=CCNC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C17H15N3OS/c1-2-10-18-17(21)19-13-7-5-6-12(11-13)16-20-14-8-3-4-9-15(14)22-16/h2-9,11H,1,10H2,(H2,18,19,21)
InChIKeyMZXUIASFZGHFJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea (CAS 1207005-55-7): Structural Identity and Class Positioning for Procurement


1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea (CAS 1207005-55-7, molecular formula C₁₇H₁₅N₃OS, molecular weight 309.39 g/mol) is a synthetic small molecule belonging to the benzothiazole–phenylurea hybrid class . Its structure features a benzo[d]thiazole ring linked via a meta-substituted phenyl spacer to a urea moiety bearing an N-allyl substituent (IUPAC: 1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-prop-2-enylurea) . Benzothiazole–(thio)urea hybrids are recognized as privileged scaffolds in medicinal chemistry, displaying a broad spectrum of activities including anticancer, antibacterial (including anti-MRSA), anti-urease, anti-inflammatory, and kinase-inhibitory properties [1]. The compound is commercially available from multiple vendors for non-human research use, primarily positioned as a building block and screening candidate in early-stage drug discovery programs .

Why 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea Cannot Be Interchanged with Generic Benzothiazole–Urea Analogs


Benzothiazole–urea hybrids are not functionally interchangeable; minor structural modifications produce order-of-magnitude potency shifts across distinct biological targets. Within the 2-(thio)ureabenzothiazole chemotype, altering the substitution pattern on the benzothiazole core, the nature of the linker (direct vs. phenyl-spaced), and the urea N-substituent (allyl vs. aryl vs. alkyl) each profoundly impact target engagement [1]. For instance, N-(6-tetrazolyl-BT-2-yl)-N′-(p-MeObenzyl)urea (UBT 8) achieves a GSK-3β IC₅₀ of 140 nM—a 2.36-fold improvement over the reference inhibitor AR-A014418 (IC₅₀ = 330 nM)—while closely related urea 12a in the same series is completely inactive against 17β-HSD1 [1]. Similarly, among benzothiazole–urea anti-MRSA hybrids, compounds differing only in phenyl ring substitution exhibit MIC values spanning from 0.39 μM to inactive, highlighting the non-linear SAR of this scaffold [2]. The target compound 1207005-55-7 possesses three distinguishing structural features—the meta-phenyl linker, the unsubstituted benzothiazole ring, and the terminal allyl group on the urea—that collectively differentiate it from other benzothiazole–urea analogs in commercial screening libraries. These features may confer distinct binding modes, solubility profiles, or pharmacokinetic properties that cannot be extrapolated from data on close analogs [3].

Quantitative Differentiation Evidence for 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea (CAS 1207005-55-7)


Unique Meta-Phenyl-Spaced Architecture Enables Distinct Kinase Selectivity Profiling vs. Directly Linked Benzothiazole–Ureas

The 3-(benzo[d]thiazol-2-yl)phenyl motif in 1207005-55-7 incorporates a meta-substituted phenyl ring that spaces the benzothiazole from the urea pharmacophore, in contrast to directly linked benzothiazol-2-yl-ureas such as 1-allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea (CAS 1206998-57-3) or N-allyl-N'-(4-chloro-1,3-benzothiazol-2-yl)urea . In the closely related 1-(benzo[d]thiazol-2-yl)-3-phenylurea scaffold, the urea is directly attached to the thiazole 2-position, whereas 1207005-55-7 features the phenyl spacer at the 3-position of the phenyl ring, creating a distinct geometry and potential for unique target engagement . Literature on benzothiazole–urea SAR demonstrates that linker architecture is a critical determinant of activity: N-(6-tetrazolyl-BT-2-yl)-N′-(p-MeObenzyl)urea (UBT 8, IC₅₀ = 140 nM) exhibits >2-fold improvement in GSK-3β inhibition over the reference AR-A014418 (IC₅₀ = 330 nM), while a three-unit bridge extension in urea 12a abolishes activity entirely [1]. This non-linear SAR underscores that the meta-phenyl-spaced architecture of 1207005-55-7 is not functionally equivalent to directly linked or para-substituted analogs.

Kinase inhibition GSK-3β Structure–activity relationship Scaffold differentiation

N-Allyl Substituent Confers Unique Reactivity Handle Relative to Aryl- and Alkyl-Urea Benzothiazole Congeners

The terminal allyl group (prop-2-enyl) on the urea nitrogen of 1207005-55-7 is a distinguishing feature relative to the majority of biologically characterized benzothiazole–phenylurea derivatives, which predominantly bear aryl, benzyl, or simple alkyl substituents on the urea moiety [1]. Key comparators lacking the allyl group include: SFG412 (1-(benzo[d]thiazol-2-yl)-3-phenylurea scaffold with substituted phenyl, anti-invasion activity 0.93 ± 0.10-fold change vs. PDZ1i 1.00 ± 0.10 [2]); the anti-MRSA benzothiazole–urea hybrids (compounds 5f, 5i, 8e, 8k, 8l bearing p-CF₃ or 3,4-diF phenyl substituents, MIC = 0.39–0.78 μM against MRSA [3]); and the GSK-3β inhibitor UBT 8 (N-(6-tetrazolyl-BT-2-yl)-N′-(p-MeObenzyl)urea, IC₅₀ = 140 nM [1]). The allyl moiety provides a terminal alkene that can serve as a synthetic handle for further derivatization (e.g., thiol–ene click chemistry, cross-metathesis, hydroboration) or as a potential latent electrophile for covalent target engagement—capabilities absent in the saturated alkyl or aryl congeners [1]. The closest allyl-bearing commercial analogs (e.g., 1-allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea, 1-allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea, N-allyl-N'-(4-chloro-1,3-benzothiazol-2-yl)urea) all lack the phenyl spacer present in 1207005-55-7, making the target compound structurally unique within the vendor-accessible allyl-benzothiazole-urea subseries .

Chemical biology Covalent probe design Allyl urea reactivity Click chemistry handle

Benchmarked Class-Level Anti-MRSA Potency: Benzothiazole–Urea Hybrids Achieve Sub-Micromolar MIC Against Drug-Resistant Staphylococci

While no published MIC data exist specifically for 1207005-55-7, the benzothiazole–(thio)urea class has demonstrated potent, narrow-spectrum activity against Gram-positive pathogens including clinical MRSA isolates. In the most definitive class-level study, Zha et al. (2022) reported that benzothiazole–urea hybrids 5f, 5i, 8e, 8k, and 8l bearing p-CF₃ or 3,4-diF phenyl substituents exhibited MIC values of 0.39 μM against methicillin-sensitive S. aureus and 0.39–0.78 μM against MRSA [1]. Compounds 5f, 8e, and 8l additionally inhibited biofilm formation and eradicated preformed biofilms in crystal violet assays, while compound 8l demonstrated membrane disruption activity, low resistance propensity, and in vivo anti-MRSA efficacy in a murine abdominal infection model [1]. In a more recent study, benzothiazole aryl urea 4a (bearing p-CF₃ on the phenyl ring) outperformed vancomycin at 10 mg/kg in reducing bacterial load in a murine abdominal infection model, with lower cytotoxicity [2]. By comparison, benzothiazole–thiourea derivatives from Saeed et al. (2010) showed broader-spectrum but weaker antibacterial activity, with the best compounds (1b, 2b, 3b, 4b, 5b) exhibiting activity against both Gram-positive and Gram-negative organisms, though quantitative MICs for the thiourea series were not reported in a directly comparable format . The structural distinction of 1207005-55-7—allyl urea rather than aryl urea or thiourea—places it in an underexplored region of this activity landscape and justifies empirical MIC determination as a procurement rationale.

Antimicrobial resistance MRSA Minimum inhibitory concentration Gram-positive antibacterial

Quantified Anti-Proliferative Class Potential: Benzothiazole–(Thio)Ureas Achieve Single-Digit Micromolar Cytotoxicity Across Multiple Cancer Lines

The benzothiazole–(thio)urea class has demonstrated consistent anti-proliferative activity across diverse human cancer cell lines at low micromolar concentrations, establishing a quantitative benchmark for evaluating 1207005-55-7. The most potent class member reported is compound 40b, a benzothiazole–thiourea bearing a phenolic segment, which achieved an IC₅₀ of 5.94 ± 1.98 μM in an MTT assay against a panel of seven cancer cell lines (MCF-7, MDA-MB-231, HT-29, HeLa, Neuro-40a, K-562, L-929), with apoptosis confirmed by flow cytometry [1]. In a separate series, benzothiazole–thiourea compound 9e showed antiproliferative activity on U937 lymphoma cells (IC₅₀ = 16.23 μM), comparable to the clinical topoisomerase II inhibitor etoposide (IC₅₀ = 17.94 μM) [1]. As a class benchmark, the thiourea derivatives 2d, 5c, and 5d from Saeed et al. (2010) showed IC₅₀ values of 18–26 μM against MCF-7 breast cancer cells and 38–46 μM against HeLa cervical cancer cells [2]. Notably, all quantified anticancer data derive from thiourea derivatives rather than urea derivatives; the anticancer activity of benzothiazole–urea compounds remains comparatively underexplored, positioning 1207005-55-7 (a urea, not thiourea) as a valuable probe to delineate the urea vs. thiourea pharmacophore contribution to cytotoxicity [1][2].

Anticancer Cytotoxicity MTT assay Cancer cell lines

Class-Validated Urease Inhibition with Sub-Thiourea-Benchmark Potency: Rationale for Anti-Helicobacter pylori Screening

Benzothiazole analogs have been systematically validated as potent urease inhibitors, with multiple compounds outperforming the standard inhibitor thiourea. Taha et al. (2016) reported that a series of 20 benzothiazole derivatives exhibited urease IC₅₀ values ranging from 1.4 ± 0.10 to 34.43 ± 2.10 μM, with 17 out of 20 compounds showing superior potency compared to the standard thiourea (IC₅₀ = 19.46 ± 1.20 μM) [1]. The most active compound in the series achieved an IC₅₀ of 1.4 μM, representing a 13.9-fold improvement over thiourea [1]. In a confirmatory study (2023), a separate set of benzothiazole derivatives showed urease IC₅₀ values of 6.01 ± 0.23 to 21.07 ± 0.77 μM vs. thiourea (IC₅₀ = 11.58 ± 0.34 μM), with the best compound achieving ~1.9-fold improvement [2]. Urease inhibition is directly relevant to anti-H. pylori therapy (affecting >50% of the global population) and agricultural urease management [1]. The target compound 1207005-55-7, bearing a urea rather than thiourea pharmacophore and a unique allyl substituent, represents an untested candidate within this validated target class. Molecular docking studies have confirmed that benzothiazole analogs bind to the urease active site via hydrogen bonding and hydrophobic interactions [1].

Urease inhibition Helicobacter pylori Anti-ulcer Enzyme inhibition assay

Glutamate Racemase Inhibition Precedent in the 3-(Benzo[d]thiazol-2-yl)phenyl Series: Thiourea Lead with IC₅₀ = 19.47 μM Establishes Target Engagement Baseline

The closest structural relative to 1207005-55-7 with published quantitative target engagement data is 1-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(p-tolyl)thiourea, which was identified as a lead inhibitor of bacterial glutamate racemase (MurI) with an IC₅₀ of 19.47 ± 0.81 μM in an enzyme inhibition assay [1]. Glutamate racemase is an essential enzyme in peptidoglycan biosynthesis, conserved across most bacteria and validated as an antibacterial target [1]. The key structural difference between this lead and 1207005-55-7 is the replacement of the p-tolylthiourea moiety with an allylurea group—a modification that preserves the 3-(benzo[d]thiazol-2-yl)phenyl scaffold while altering both the hydrogen-bonding capacity (urea O vs. thiourea S) and the N-substituent electronic/steric profile [2]. Follow-up optimization of this lead series yielded Compound 25 with improved efficacy in a non-competitive inhibition mode, demonstrating that the 3-(benzo[d]thiazol-2-yl)phenyl core is a productive starting point for glutamate racemase inhibitor development [1]. The urea variant 1207005-55-7 may exhibit altered binding kinetics (urea typically forms stronger H-bonds than thiourea but has different conformational preferences), making it a rational comparator for SAR expansion.

Glutamate racemase MurI inhibitor Antibacterial target Peptidoglycan biosynthesis

Recommended Application Scenarios for 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea (CAS 1207005-55-7) Based on Quantitative Evidence


Antibacterial Lead Discovery: MRSA and Gram-Positive Pathogen Screening

Procure 1207005-55-7 for inclusion in a focused benzothiazole–urea screening library targeting methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant Gram-positive pathogens. The class-level precedent establishes that optimized benzothiazole–urea hybrids achieve MIC values of 0.39–0.78 μM against clinical MRSA isolates, with compound 8l demonstrating biofilm eradication, membrane disruption, and in vivo efficacy in a murine abdominal infection model [1]. Furthermore, the benzothiazole aryl urea 4a outperformed vancomycin at 10 mg/kg in a murine model, providing a clinically relevant efficacy benchmark [2]. The allyl-urea motif of 1207005-55-7 is underexplored relative to the aryl-ureas that dominate the current anti-MRSA literature, offering potential for novel SAR insights and improved resistance profiles [1][2].

Anticancer SAR Probe: Urea vs. Thiourea Pharmacophore Delineation

Use 1207005-55-7 as a key comparator compound in systematic urea/thiourea SAR studies against cancer cell line panels. The benzothiazole–thiourea class has demonstrated IC₅₀ values ranging from 5.94 μM (compound 40b, best-in-class) to 46 μM (moderate activity) across MCF-7, HeLa, U937, and other cancer lines [1][2]. However, the anticancer activity of analogous urea derivatives remains largely uncharacterized. Procuring 1207005-55-7 enables head-to-head cytotoxicity comparison with its thiourea counterparts (e.g., 1-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(p-tolyl)thiourea), directly testing the hypothesis that urea substitution alters potency, selectivity, or mechanism of action . The allyl group additionally provides a synthetic handle for generating covalent or affinity probes to identify cellular targets.

Anti-Urease Drug Discovery: Helicobacter pylori and Agricultural Applications

Screen 1207005-55-7 for urease inhibitory activity as part of an anti-H. pylori or agricultural urease management program. The benzothiazole scaffold has been extensively validated as a privileged urease inhibitor chemotype, with 85% of tested analogs outperforming the standard inhibitor thiourea and the best compound achieving a 13.9-fold potency improvement (IC₅₀ 1.4 vs. 19.46 μM) [1]. Molecular docking studies confirm that benzothiazole derivatives bind the urease active site through specific hydrogen-bond and hydrophobic interactions [1]. The urea moiety in 1207005-55-7 may mimic the substrate urea more closely than thiourea-based inhibitors, potentially enabling a distinct inhibition mechanism (substrate-competitive vs. allosteric) that warrants empirical investigation [2].

Chemical Biology Tool Compound: Allyl Handle for Covalent Probe and Bioconjugate Development

Leverage the terminal allyl group of 1207005-55-7 as a synthetic diversification point for generating chemical biology tool compounds. The allyl moiety enables thiol–ene click chemistry, cross-metathesis, hydroboration, and epoxidation reactions that are incompatible with the aryl- and alkyl-substituted urea analogs dominating the benzothiazole–urea literature [1]. This reactivity can be exploited to: (a) conjugate fluorophores or biotin tags for target identification studies (pull-down proteomics); (b) generate covalent inhibitors via thiol–ene reaction with cysteine residues in target proteins; or (c) construct bivalent or PROTAC-like molecules through allyl-based linker chemistry. No other commercially available benzothiazole–phenylurea compound simultaneously offers the meta-phenyl spacer geometry and the allyl functional handle, making 1207005-55-7 uniquely suited for these applications [2].

Quote Request

Request a Quote for 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.